4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonamide Formation:
Coupling Reactions: The final step involves coupling the pyrrolidinone and sulfonamide intermediates with the tetrahydronaphthalene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor or receptor ligand.
Medicine: Possible applications in drug development, particularly for conditions where sulfonamides are effective.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide would depend on its specific interactions with biological targets. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The molecular targets could include bacterial enzymes, human enzymes, or receptors involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.
N-(2-naphthyl)sulfonamide: Another sulfonamide with a naphthalene moiety, used in various chemical applications.
Uniqueness
4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide is unique due to its combination of a pyrrolidinone ring, a tetrahydronaphthalene moiety, and a sulfonamide group. This unique structure may confer specific biological activities or chemical properties not found in simpler sulfonamides.
Properties
Molecular Formula |
C20H22N2O3S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c23-20-12-17(13-21-20)15-6-9-19(10-7-15)26(24,25)22-18-8-5-14-3-1-2-4-16(14)11-18/h5-11,17,22H,1-4,12-13H2,(H,21,23) |
InChI Key |
OCLPFUTTYROPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.